

Spectroscopic Profile of 3-Fluoro-4-(trifluoromethyl)phenol: A Technical Guide

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Compound of Interest

Compound Name: *3-Fluoro-4-(trifluoromethyl)phenol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **3-Fluoro-4-(trifluoromethyl)phenol**, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental data for this specific isomer, this document presents a combination of predicted values derived from closely related analogs and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of **3-Fluoro-4-(trifluoromethyl)phenol** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Fluoro-4-(trifluoromethyl)phenol**. These predictions are based on the analysis of published data for isomeric and structurally similar compounds, including 4-fluoro-3-(trifluoromethyl)phenol, 2-fluoro-4-(trifluoromethyl)phenol, 3-(trifluoromethyl)phenol, and 4-(trifluoromethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|----------------------------------|--------------|---------------------------|------------|
| ~ 7.4 - 7.6 | m | - | H-5 |
| ~ 7.1 - 7.3 | m | - | H-2, H-6 |
| ~ 5.0 - 6.0 | br s | - | -OH |

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Description |
|----------------------------------|---------------------|
| ~ 155 - 158 (d) | C-F |
| ~ 152 - 155 | C-OH |
| ~ 125 - 130 (q) | C- CF_3 |
| ~ 120 - 125 (q) | - CF_3 |
| ~ 118 - 122 (d) | C-H adjacent to C-F |
| ~ 115 - 118 | C-H |
| ~ 110 - 114 (d) | C-H adjacent to C-F |

Note: (d) denotes a doublet due to coupling with fluorine, and (q) denotes a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-------------------------------|
| 3600 - 3200 | Strong, Broad | O-H stretch |
| 1600 - 1585 | Medium | C=C aromatic ring stretch |
| 1500 - 1400 | Medium | C=C aromatic ring stretch |
| 1350 - 1150 | Strong | C-F stretch (trifluoromethyl) |
| 1250 - 1000 | Strong | C-O stretch |
| 1100 - 1000 | Strong | C-F stretch (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

| m/z | Relative Intensity | Assignment |
|-----|--------------------|--|
| 180 | High | [M] ⁺ (Molecular Ion) |
| 151 | Medium | [M - CHO] ⁺ |
| 131 | Medium | [M - F - CO] ⁺ |
| 111 | Medium | [M - CF ₃] ⁺ |
| 83 | Medium | [C ₅ H ₄ F] ⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

- Weigh approximately 5-10 mg of **3-Fluoro-4-(trifluoromethyl)phenol**.

- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

2.1.2. ^1H NMR Spectroscopy:

- Instrument: 500 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 3.28 s
- Spectral Width: 20 ppm

2.1.3. ^{13}C NMR Spectroscopy:

- Instrument: 125 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: zgpg30 (proton decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.09 s

- Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Thin Film Method):

- Dissolve a small amount (1-2 mg) of **3-Fluoro-4-(trifluoromethyl)phenol** in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

2.2.2. Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Mode: Transmittance
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Preparation:

- Prepare a dilute solution of **3-Fluoro-4-(trifluoromethyl)phenol** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[\[1\]](#)

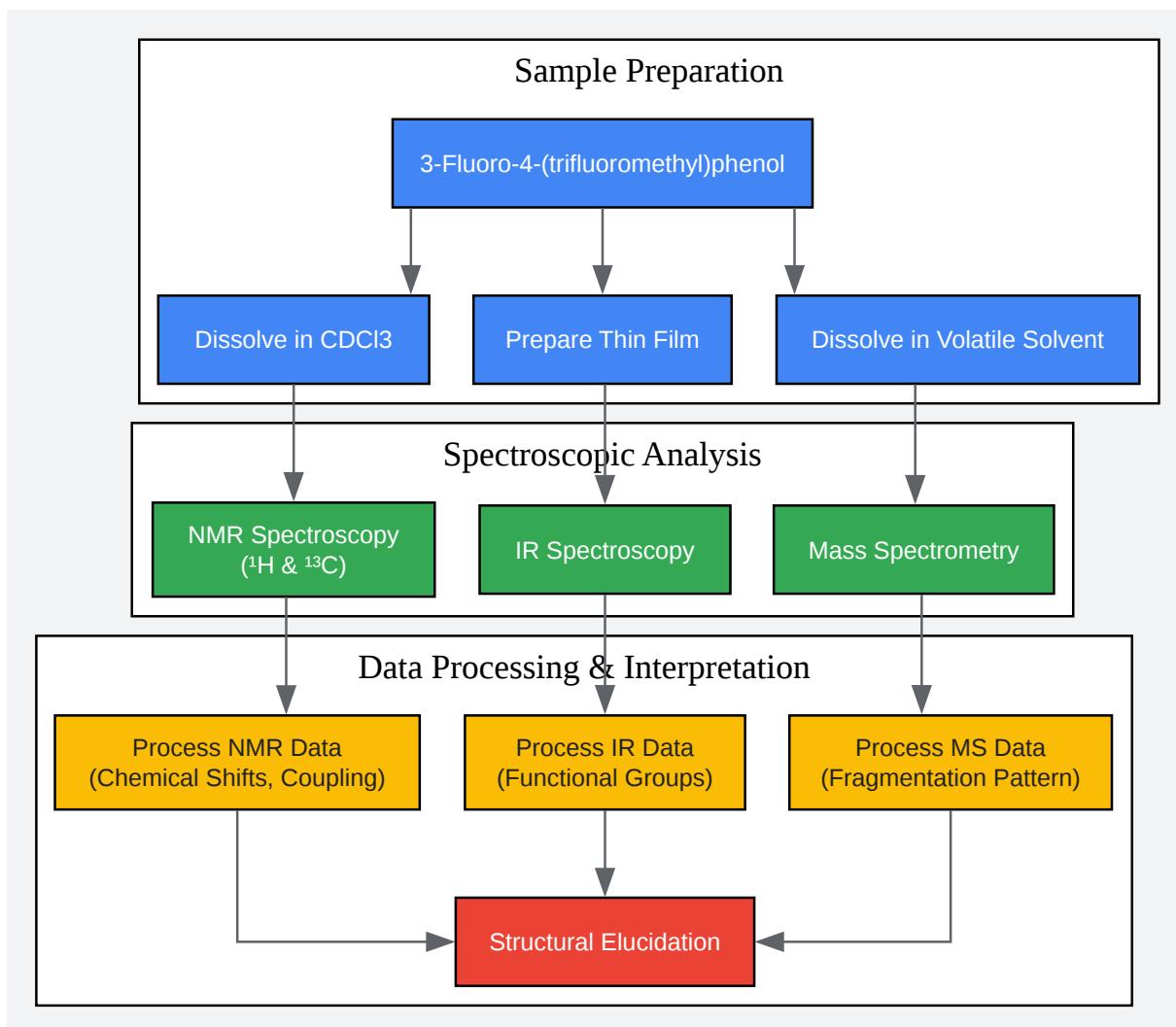
2.3.2. Data Acquisition (Electron Ionization - EI):

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Analyzer: Quadrupole
- Scan Range: m/z 40 - 400
- Inlet System: The sample is introduced via a GC column to ensure separation from any impurities.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Fluoro-4-(trifluoromethyl)phenol**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 2,3,4-TRIFLUOROPHENOL(2822-41-5) 1H NMR spectrum [chemicalbook.com]

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